3-amino-N-(3-chloro-4-methylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide 3-amino-N-(3-chloro-4-methylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 625370-14-1
VCID: VC21483159
InChI: InChI=1S/C21H22ClN3OS/c1-3-12-5-7-17-13(8-12)9-15-18(23)19(27-21(15)25-17)20(26)24-14-6-4-11(2)16(22)10-14/h4,6,9-10,12H,3,5,7-8,23H2,1-2H3,(H,24,26)
SMILES: CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=CC(=C(C=C4)C)Cl)N
Molecular Formula: C21H22ClN3OS
Molecular Weight: 399.9g/mol

3-amino-N-(3-chloro-4-methylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

CAS No.: 625370-14-1

Cat. No.: VC21483159

Molecular Formula: C21H22ClN3OS

Molecular Weight: 399.9g/mol

* For research use only. Not for human or veterinary use.

3-amino-N-(3-chloro-4-methylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide - 625370-14-1

Specification

CAS No. 625370-14-1
Molecular Formula C21H22ClN3OS
Molecular Weight 399.9g/mol
IUPAC Name 3-amino-N-(3-chloro-4-methylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Standard InChI InChI=1S/C21H22ClN3OS/c1-3-12-5-7-17-13(8-12)9-15-18(23)19(27-21(15)25-17)20(26)24-14-6-4-11(2)16(22)10-14/h4,6,9-10,12H,3,5,7-8,23H2,1-2H3,(H,24,26)
Standard InChI Key YZQCCAJOHJHYOM-UHFFFAOYSA-N
SMILES CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=CC(=C(C=C4)C)Cl)N
Canonical SMILES CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=CC(=C(C=C4)C)Cl)N

Introduction

Chemical Structure and Identification

3-amino-N-(3-chloro-4-methylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide features a unique structural arrangement comprising a thieno[2,3-b]quinoline core skeleton with specific functional groups. The molecule contains an amino group at the 3-position, a carboxamide moiety at the 2-position, and an ethyl substituent at the 6-position of the tetrahydroquinoline ring system.

Basic Chemical Information

The compound is characterized by the following key identifiers:

ParameterValue
CAS Number625370-14-1
Molecular FormulaC₂₁H₂₂ClN₃OS
Molecular Weight399.9 g/mol
IUPAC Name3-amino-N-(3-chloro-4-methylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
SMILESCCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=CC(=C(C=C4)C)Cl)N
InChIKeyYZQCCAJOHJHYOM-UHFFFAOYSA-N

The structure features several key components: a tetrahydroquinoline ring system fused with a thiophene ring, an amino group, a carboxamide linkage, and a 3-chloro-4-methylphenyl group attached to the carboxamide nitrogen.

Synthesis Methodology

The synthesis of 3-amino-N-(3-chloro-4-methylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide typically involves multiple synthetic steps using established organic chemistry techniques. Based on the literature for similar thienoquinoline derivatives, the synthetic route likely follows specific reaction pathways.

General Synthetic Approach

The synthesis typically proceeds through the following key steps:

  • Preparation of 4-aryl-3-cyano-5,6,7,8-tetrahydroquinoline-2(1H)-thiones as starting materials

  • S-alkylation with appropriate alkylating agents (such as chloroacetone or ethyl chloroacetate)

  • Cyclization of the resulting S-alkylated derivatives in the presence of a base (commonly sodium ethoxide in ethanol)

  • Further functionalization to introduce the 3-amino group and the carboxamide moiety with the 3-chloro-4-methylphenyl substituent

Specific Reaction Scheme

The synthesis pathway can be summarized as follows:

StepReaction TypeReagentsConditions
1Preparation of thioneCyclohexanone derivatives, aromatic aldehydes, cyanothioacetamideBase-catalyzed conditions
2S-alkylationChloroacetone or ethyl chloroacetateMild basic conditions
3CyclizationSodium ethoxideEthanol, reflux
4Amidation3-chloro-4-methylaniline, coupling reagentsRoom temperature to moderate heating

This synthetic route is similar to those described for analogous compounds in the literature, where 4-aryl-3-cyano-5,6,7,8-tetrahydroquinoline-2(1H)-thiones are treated with alkylating agents followed by cyclization to form the thienoquinoline core structure .

Biological Activities and Pharmacological Properties

3-amino-N-(3-chloro-4-methylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide belongs to a class of heterocyclic compounds known for their diverse biological activities. Though specific research data for this exact compound is limited, studies on structurally similar thienoquinoline derivatives provide valuable insights into its potential pharmacological properties.

Anticancer Properties

The compound and its structural analogs have shown promising anticancer activities:

Cancer TypeObserved EffectsMechanism
Breast CancerAlteration of cellular metabolismPotential targeting of metabolic pathways
Various Cancer Cell LinesCytotoxic propertiesInduction of apoptosis, cell cycle arrest
Cancer Stem CellsPotential targeting capabilitiesInhibition of self-renewal pathways

Similar thienoquinoline derivatives have exhibited the ability to induce oxidative stress in cancer cells, leading to apoptosis - a mechanism that may also be relevant for this compound.

Structure-Activity Relationship

The specific substitution pattern in this compound, particularly the 3-chloro-4-methylphenyl group and the ethyl substituent, contributes to its biological activity profile. Research on related compounds suggests that:

  • The 3-amino group is crucial for hydrogen bonding interactions with potential biological targets

  • The carboxamide linkage serves as both hydrogen bond donor and acceptor

  • The 3-chloro-4-methylphenyl group provides lipophilicity and potential π-π stacking interactions

  • The tetrahydroquinoline ring system offers conformational flexibility

These structural features collectively contribute to the compound's ability to interact with biological targets that may be relevant for its anticancer effects .

Physical and Chemical Properties

The physical and chemical properties of 3-amino-N-(3-chloro-4-methylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide influence its behavior in biological systems and its suitability for various applications.

Physicochemical Characteristics

Based on its structure and related compounds in the thienoquinoline class, the following physicochemical properties can be inferred:

PropertyCharacteristic
AppearanceLikely a crystalline solid
SolubilityLimited water solubility; better solubility in organic solvents such as DMSO, DMF, and chloroform
LipophilicityModerately lipophilic due to aromatic rings and alkyl substituents
StabilityGenerally stable under normal conditions; may be sensitive to strong oxidizing agents
Acid-Base PropertiesWeakly basic due to amine group; potential for salt formation

The amino group at the 3-position can participate in hydrogen bonding and influence the compound's interaction with biological targets. The carboxamide group provides both hydrogen bond donor and acceptor capabilities, enhancing potential interactions with proteins and receptors.

Comparative Analysis with Related Compounds

To better understand the significance of 3-amino-N-(3-chloro-4-methylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide, it is valuable to compare it with structural analogs and related derivatives in the thienoquinoline family.

Structural Variations and Their Effects

Several related compounds with different substituents have been synthesized and studied:

CompoundStructural DifferenceEffect on Activity
3-amino-N-(3,5-dichlorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamideContains 3,5-dichlorophenyl instead of 3-chloro-4-methylphenylMay have enhanced lipophilicity and altered receptor binding
3-amino-N-(4-fluorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamideContains 4-fluorophenyl group and lacks ethyl substituentMay have different electron density distribution affecting binding properties
3-amino-N-(2,4-dimethoxyphenyl)-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamideContains additional trifluoromethyl group and 2,4-dimethoxyphenylMay have enhanced metabolic stability and altered solubility profile

These structural variations often result in different biological activities, pharmacokinetic properties, and interaction profiles with biological targets .

Related Transformations

Compounds in this class can undergo various chemical transformations:

  • The 3-amino group can participate in reactions to form other heterocyclic systems

  • The carboxamide moiety can undergo hydrolysis or reduction

  • The tetrahydroquinoline portion can be oxidized to form fully aromatic systems

  • Further functionalization can occur at various positions to modify the activity profile

These transformations allow for the development of a wide range of derivatives with potentially enhanced biological activities or improved physicochemical properties.

Research Applications and Future Directions

Current research on 3-amino-N-(3-chloro-4-methylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide and related compounds suggests several promising applications and future research directions.

Current Research Focus

Research on this compound class is primarily concentrated in the following areas:

  • Development of novel anticancer agents targeting specific cancer cell lines

  • Investigation of structure-activity relationships to optimize biological activity

  • Exploration of mechanistic aspects of anticancer activity

  • Synthesis of new derivatives with enhanced pharmacological properties

Future Research Directions

Several potential research avenues warrant further exploration:

Research DirectionPotential Impact
Development of focused librariesIdentification of more potent and selective derivatives
Detailed mechanistic studiesBetter understanding of the molecular basis of anticancer activity
Combination therapiesEnhanced therapeutic efficacy through synergistic effects
Advanced delivery systemsImproved bioavailability and targeted delivery
Structure-based drug designRational optimization of interaction with biological targets

The continued investigation of this compound may lead to the development of novel therapeutic agents with improved efficacy and reduced side effects, particularly in the context of cancer treatment.

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